molecular formula C17H23N3O3 B3027549 tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate CAS No. 1330765-76-8

tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate

Cat. No.: B3027549
CAS No.: 1330765-76-8
M. Wt: 317.4
InChI Key: DJFBDYSETMLRIJ-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate: is a complex organic compound characterized by its intricate molecular structure, which includes multiple rings and functional groups[_{{{CITATION{{{_1{Tert-butyl 5-oxo-6,7-dihydro-5H-spiro1,6-naphthyridine-8,4'-piperidine ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate typically involves multi-step organic reactions[_{{{CITATION{{{1{Tert-butyl 5-oxo-6,7-dihydro-5H-spiro[1,6-naphthyridine-8,4'-piperidine ...](https://www.molinstincts.com/structure/tert-butyl-5-oxo-6-7-dihydro-5H-spiro-1-6-naphthyridine-8-4-piperidine-cstr-CT1005546303.html). One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure[{{{CITATION{{{1{Tert-butyl 5-oxo-6,7-dihydro-5H-spiro1,6-naphthyridine-8,4'-piperidine .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired product[{{{CITATION{{{_1{Tert-butyl 5-oxo-6,7-dihydro-5H-spiro1,6-naphthyridine-8,4'-piperidine ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity[_{{{CITATION{{{_1{Tert-butyl 5-oxo-6,7-dihydro-5H-spiro1,6-naphthyridine-8,4'-piperidine .... Continuous flow chemistry and other advanced techniques might be employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : Its interactions with biological systems can be studied to understand its potential as a therapeutic agent.

  • Medicine: : It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: : Its unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to receptors, enzymes, or other proteins to modulate biological processes.

Comparison with Similar Compounds

Tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate: can be compared to other similar compounds, such as:

  • Spiro[1,6-naphthyridine-8,4'-piperidine]: derivatives

  • 5-oxo-6,7-dihydro-5H-spiro[1,6-naphthyridine]: analogs

Properties

IUPAC Name

tert-butyl 5-oxospiro[6,7-dihydro-1,6-naphthyridine-8,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-9-6-17(7-10-20)11-19-14(21)12-5-4-8-18-13(12)17/h4-5,8H,6-7,9-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFBDYSETMLRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001109110
Record name Spiro[1,6-naphthyridine-8(5H),4′-piperidine]-1′-carboxylic acid, 6,7-dihydro-5-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330765-76-8
Record name Spiro[1,6-naphthyridine-8(5H),4′-piperidine]-1′-carboxylic acid, 6,7-dihydro-5-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330765-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[1,6-naphthyridine-8(5H),4′-piperidine]-1′-carboxylic acid, 6,7-dihydro-5-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate
Reactant of Route 2
tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate
Reactant of Route 4
tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate
Reactant of Route 5
tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate
Reactant of Route 6
tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate

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